Solifenacin succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Solifenacin succinate: is a competitive muscarinic receptor antagonist used primarily to treat overactive bladder and neurogenic detrusor overactivity. It helps manage symptoms such as urinary incontinence, urgency, and frequency by relaxing the bladder muscles . This compound is marketed under the brand name Vesicare and was approved for medical use in the United States in 2004 .

Métodos De Preparación

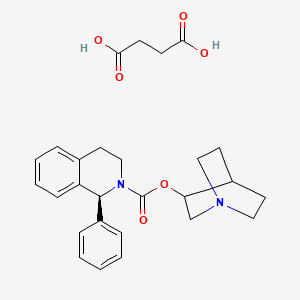

Synthetic Routes and Reaction Conditions: Solifenacin succinate is synthesized through the condensation of (1S)-alkyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate with (RS)-3-quinuclidinol, followed by selective isolation of optically pure this compound using diastereomeric crystallization with succinic acid .

Industrial Production Methods: Industrial production of this compound involves high-performance liquid chromatography (HPLC) for quantitative analysis and quality control. The mobile phase typically consists of ammonium formate buffer, acetonitrile, and methanol .

Análisis De Reacciones Químicas

Types of Reactions: Solifenacin succinate undergoes several types of chemical reactions, including:

N-oxidation: at the quinuclidin ring by cytochrome P450 enzymes.

4R-hydroxylation: of the tetrahydroisoquinolone ring by CYP3A4, CYP1A1, and CYP2D6.

Glucuronidation: directly.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes.

Hydroxylation: CYP3A4, CYP1A1, and CYP2D6.

Glucuronidation: Glucuronide.

Major Products:

- Glucuronide .

4R-hydroxy metabolite: (pharmacologically active).

N-oxide metabolite: .

4R-hydroxy N-oxide metabolite: .

Aplicaciones Científicas De Investigación

Chemistry: Solifenacin succinate is used in analytical chemistry for the development of spectrophotometric methods to quantify the compound in pharmaceutical formulations .

Biology: In biological research, this compound is studied for its effects on muscarinic receptors in the bladder, contributing to the understanding of bladder muscle relaxation mechanisms .

Medicine: Medically, this compound is used to treat overactive bladder and neurogenic detrusor overactivity, providing relief from urinary incontinence, urgency, and frequency .

Industry: In the pharmaceutical industry, this compound is a key component in the production of medications for bladder control, ensuring quality and efficacy through rigorous analytical methods .

Mecanismo De Acción

Solifenacin succinate works by antagonizing muscarinic receptors, particularly the M3 and M2 receptors in the bladder. By blocking these receptors, it prevents the contraction of the detrusor muscle, thereby reducing bladder contractions and increasing bladder capacity . The compound has the highest affinity for M3, M1, and M2 muscarinic receptors, with 80% of the muscarinic receptors in the bladder being M2 and 20% being M3 .

Comparación Con Compuestos Similares

- Oxybutynin : Another muscarinic receptor antagonist used to treat overactive bladder. It has a shorter half-life and different side effect profile compared to solifenacin succinate .

- Tolterodine : Similar to this compound in its use for overactive bladder but differs in its pharmacokinetic properties and receptor affinity .

- Darifenacin : Also used for overactive bladder, with a higher selectivity for the M3 receptor compared to this compound .

- Myrbetriq (mirabegron) : A beta-3 adrenergic agonist used for overactive bladder, which works through a different mechanism by relaxing the bladder muscle via beta-3 adrenergic receptors .

Uniqueness: this compound is unique in its long duration of action, typically taken once daily, and its high affinity for M3 and M2 muscarinic receptors, making it effective in reducing bladder contractions and increasing bladder capacity .

Propiedades

Fórmula molecular |

C27H32N2O6 |

|---|---|

Peso molecular |

480.6 g/mol |

Nombre IUPAC |

1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21?,22-;/m0./s1 |

Clave InChI |

RXZMMZZRUPYENV-DZSUWJOWSA-N |

SMILES isomérico |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

SMILES canónico |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Pictogramas |

Irritant |

Sinónimos |

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))- 905, YM quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate solifenacin solifenacin succinate Succinate, Solifenacin vesicare YM 905 YM905 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.